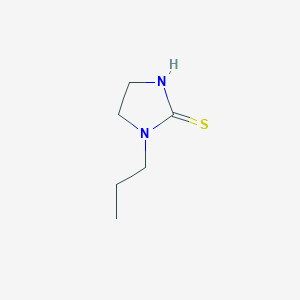
1-Propylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of propylamine with carbon disulfide and formaldehyde under basic conditions. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired imidazolidine-2-thione ring .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between propylamine, carbon disulfide, and formaldehyde, resulting in higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine-2-thiones.
Wissenschaftliche Forschungsanwendungen
1-Propylimidazolidine-2-thione has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Propylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of its anti-HIV activity, the compound inhibits the enzyme reverse transcriptase, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2-thione: Exhibits antidiabetic and anti-inflammatory activities.
Uniqueness: 1-Propylimidazolidine-2-thione stands out due to its unique combination of a propyl group and imidazolidine-2-thione ring, which enhances its chemical reactivity and broadens its range of applications. Its ability to form stable metal complexes and its potential as an anti-HIV agent further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
24521-44-6 |
|---|---|
Molekularformel |
C6H12N2S |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
1-propylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI-Schlüssel |
CASCDJLRHJZLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCNC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
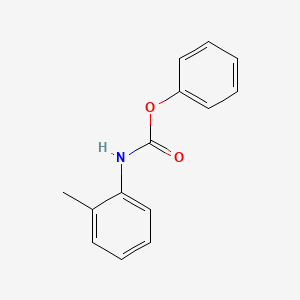
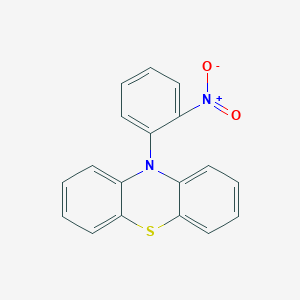

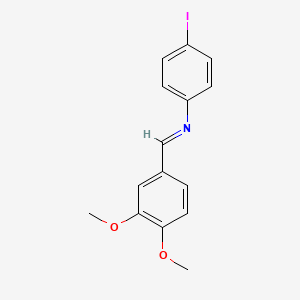
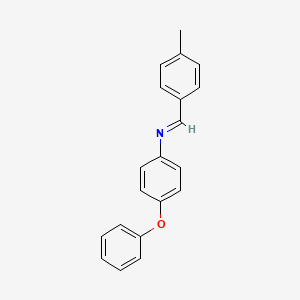

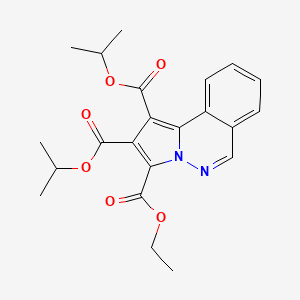
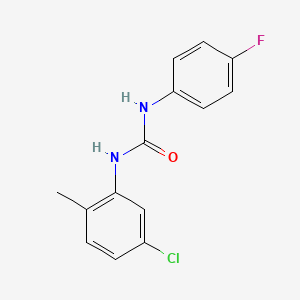
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
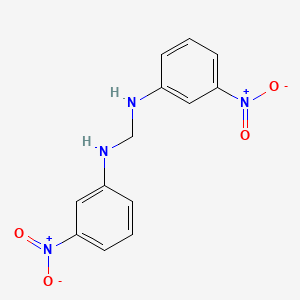
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
